molecular formula C9H10FNO2 B1471844 3-(Dimethylamino)-5-fluorobenzoic acid CAS No. 1350539-93-3

3-(Dimethylamino)-5-fluorobenzoic acid

Cat. No. B1471844
CAS RN: 1350539-93-3
M. Wt: 183.18 g/mol
InChI Key: BDHPSWFBNFLKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)benzoic acid is a compound that likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group, and a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .


Synthesis Analysis

While specific synthesis methods for 3-(Dimethylamino)-5-fluorobenzoic acid are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)-5-fluorobenzoic acid would likely include a benzene ring (due to the benzoic acid component), a carboxyl group (-COOH), and a dimethylamino group (-N(CH3)2) .

Scientific Research Applications

Glucose Analysis

This compound has been used to analyze glucose content from the extraction of starch and soluble sugars. It’s a crucial step in various biochemical and analytical procedures involving carbohydrate metabolism and quantification .

Lanthanide Complex Synthesis

It serves as an acidic ligand in the synthesis of novel lanthanide complexes. These complexes are studied for their potential in energy transfer applications, which could be significant in fields like materials science and photonics .

Enzyme Activity Quantification

3-(Dimethylamino)-5-fluorobenzoic acid can be used to quantify the activity of enzymes such as peroxidase and manganese peroxidase. This is important in studies related to oxidative stress and various biological processes .

properties

IUPAC Name

3-(dimethylamino)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPSWFBNFLKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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